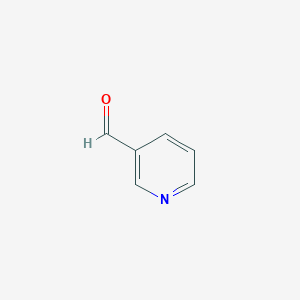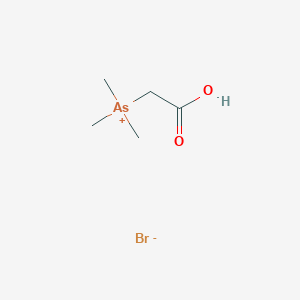
Arsenobetaine Bromide
Overview
Description
Arsenobetaine Bromide is an organoarsenical compound that is a derivative of arsenobetaine, a non-toxic arsenic species commonly found in marine organisms such as fish and shellfish . This compound is known for its stability and low toxicity, making it a subject of interest in various scientific fields .
Mechanism of Action
Target of Action
Arsenobetaine Bromide, also known as Arsenobetaine Hydrobromide, is a non-toxic organoarsenical . It has been identified as a major arsenic species in marine animals and a number of terrestrial mushrooms .
Mode of Action
This suggests that the compound may circulate freely in the bloodstream without interacting significantly with cellular components .
Biochemical Pathways
The biosynthesis and transformation of this compound in marine and terrestrial environments have been widely studied . Several pathways for the synthesis of Arsenobetaine have been suggested based on arsenic compounds found in marine, freshwater, and terrestrial organisms .
Pharmacokinetics
It is known that arsenobetaine, which is frequently ingested by humans via the consumption of seafood, is rapidly excreted unchanged in urine .
Result of Action
It is known that arsenobetaine is a non-toxic organoarsenical .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the concentration of arsenic in seawater, which is in the range of 1–5 μg/L, can affect the concentration of Arsenobetaine in marine animals .
Biochemical Analysis
Biochemical Properties
It is known that the compound does not exhibit toxic effects in humans or animals . The basis for the uptake of arsenic in marine organisms may be related to the similar chemical properties of arsenic and other group 15 elements, such as phosphorous .
Cellular Effects
Arsenobetaine Bromide is an organoarsenical species that does not exhibit toxic effects in humans or animals .
Molecular Mechanism
The molecular mechanisms of this compound have not been fully elucidated . It is known that the compound is the arsenic analog of trimethylglycine, suggesting that its effects at the molecular level may be similar to those of choline and betaine .
Metabolic Pathways
It is known that the compound is the arsenic analog of trimethylglycine, suggesting that its metabolic pathways may be similar to those of choline and betaine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arsenobetaine Bromide can be synthesized by reacting trimethylarsine with bromoacetic acid in a benzene solution . The reaction results in the formation of crystalline arsenobetaine hydrobromide, which is stable and non-deliquescent .
Industrial Production Methods: While specific industrial production methods for arsenobetaine hydrobromide are not extensively documented, the synthesis typically involves standard organic synthesis techniques and purification processes to ensure high purity and stability .
Chemical Reactions Analysis
Types of Reactions: Arsenobetaine Bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in methylation reactions, where it is converted into other organoarsenical compounds .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Methylation Reactions: S-adenosylmethionine and methylcobalamin (a derivative of vitamin B12) are often used as coenzymes for the methylation of arsenic compounds.
Major Products Formed: The major products formed from these reactions include various methylated arsenic compounds, which are often less toxic and more stable than their precursors .
Scientific Research Applications
Arsenobetaine Bromide has several applications in scientific research:
Comparison with Similar Compounds
Arsenocholine: Another organoarsenical compound found in marine organisms.
Arsenosugars: These are complex arsenic-containing carbohydrates found in marine algae.
Uniqueness: Arsenobetaine Bromide is unique due to its stability, low toxicity, and prevalence in marine organisms. Unlike other arsenic compounds, it does not exhibit toxic effects in humans or animals, making it a safer alternative for research and industrial applications .
Properties
IUPAC Name |
carboxymethyl(trimethyl)arsanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11AsO2.BrH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHCMTTVEWKRNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As+](C)(C)CC(=O)O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12AsBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30639044 | |
| Record name | (Carboxymethyl)(trimethyl)arsanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71642-15-4 | |
| Record name | Arsenobetaine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071642154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANTINEOPLASTIC-274266 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Carboxymethyl)(trimethyl)arsanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARSENOBETAINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZA0Y545VI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


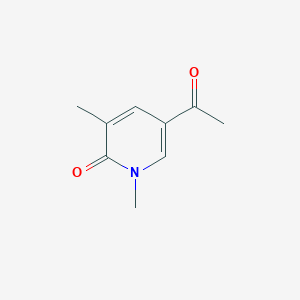
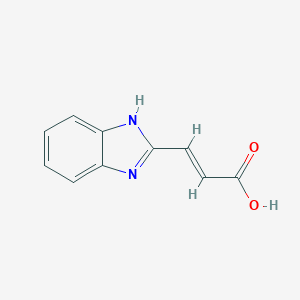
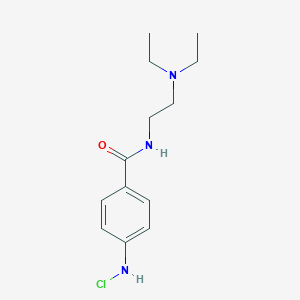


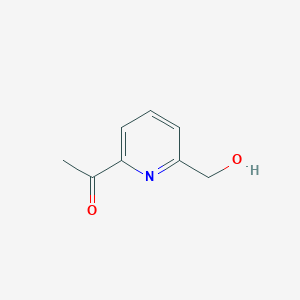




![4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine](/img/structure/B140512.png)

